molecular formula C12H12NNaO4S B605272 Aladorian sodium CAS No. 1233219-11-8

Aladorian sodium

Cat. No.: B605272
CAS No.: 1233219-11-8
M. Wt: 289.28 g/mol
InChI Key: OUNBYSZUAWDKLT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aladorian Sodium is synthesized through a multi-step process involving the formation of the benzothiazepine core. The synthesis typically starts with the reaction of an appropriate amine with a thioamide to form the benzothiazepine ring. This is followed by various functional group modifications to introduce the desired substituents .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Aladorian Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazepine derivatives .

Scientific Research Applications

Aladorian Sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying ryanodine receptor modulators.

    Biology: Investigated for its effects on calcium signaling in cardiac cells.

    Medicine: Explored as a potential therapeutic agent for heart failure and arrhythmias.

    Industry: Utilized in the development of new cardiovascular drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aladorian Sodium

This compound is unique due to its dual-targeted action on both RyR2 and SERCA2a, making it a promising candidate for treating complex cardiac conditions. Its ability to simultaneously inhibit calcium leak and enhance calcium uptake sets it apart from other ryanodine receptor modulators .

Properties

CAS No.

1233219-11-8

Molecular Formula

C12H12NNaO4S

Molecular Weight

289.28 g/mol

IUPAC Name

sodium;2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetate

InChI

InChI=1S/C12H13NO4S.Na/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16;/h2-3,6H,4-5,7H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

OUNBYSZUAWDKLT-UHFFFAOYSA-M

SMILES

O=C([O-])C(N1CCSC2=CC=C(OC)C=C2C1)=O.[Na+]

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aladorian sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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